methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhein can be synthesized through several methods. One common approach involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents like potassium permanganate or nitric acid . The reaction typically requires controlled conditions to ensure the selective formation of rhein.
Industrial Production Methods: Industrial production of rhein often involves extraction from plant sources, particularly rhubarb. The process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain rhein in its pure form .
Chemical Reactions Analysis
Types of Reactions: Rhein undergoes various chemical reactions, including:
Oxidation: Rhein can be further oxidized to form rhein anthrone, which has distinct pharmacological properties.
Reduction: Reduction of rhein can yield dihydrorhein, a compound with different biological activities.
Substitution: Rhein can participate in substitution reactions, particularly at the hydroxyl groups, to form derivatives with modified properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Rhein Anthrone: Formed through oxidation.
Dihydrorhein: Formed through reduction.
Rhein Derivatives: Formed through substitution reactions.
Scientific Research Applications
Medicine: Rhein exhibits anti-inflammatory, antitumor, and hepatoprotective effects.
Industry: Rhein is used in the formulation of natural dyes and pigments due to its vibrant color properties.
Mechanism of Action
Rhein is often compared with other anthraquinone compounds such as emodin and chrysophanol:
Chrysophanol: Chrysophanol shares similar antioxidant properties with rhein but has distinct effects on metabolic pathways.
Uniqueness of Rhein: Rhein’s unique combination of anti-inflammatory, antitumor, and hepatoprotective effects, along with its ability to inhibit specific enzymes, sets it apart from other anthraquinone compounds .
Comparison with Similar Compounds
- Emodin
- Chrysophanol
- Aloe-emodin
- Physcion
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14?,15?,19?,22-/m1/s1 |
InChI Key |
DAXYUDFNWXHGBE-BRJSTTIESA-N |
Isomeric SMILES |
CCC1CN2CC[C@]3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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